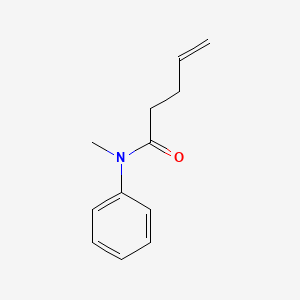

N-Methyl-N-phenylpent-4-enamide

Description

Properties

CAS No. |

150983-21-4 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-methyl-N-phenylpent-4-enamide |

InChI |

InChI=1S/C12H15NO/c1-3-4-10-12(14)13(2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |

InChI Key |

CPWSGXRIBSIKBT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCC=C |

Origin of Product |

United States |

Preparation Methods

Traditional Amidation Methods

Carbodiimide-Mediated Coupling

The most straightforward route to N-methyl-N-phenylpent-4-enamide involves coupling pent-4-enoic acid with N-methylaniline using carbodiimide-based reagents. Dicyclohexylcarbodiimide (DIC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of 4-dimethylaminopyridine (DMAP) facilitates this reaction (Table 1).

- Pent-4-enoic acid (20 mmol) and N-methylaniline (20 mmol) are dissolved in anhydrous dichloromethane.

- DMAP (20 mmol) is added as a catalyst, followed by DIC (22 mmol) under inert conditions.

- The mixture is stirred overnight at room temperature, after which the solvent is removed under reduced pressure.

- Purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) yields the product.

This method typically achieves 75–85% yields , with purity confirmed by $$ ^1\text{H} $$ NMR and mass spectrometry. Side products, such as N-acylurea derivatives, are minimal due to the use of DMAP as an acylation catalyst.

Acyl Chloride Intermediate

An alternative approach involves converting pent-4-enoic acid to its corresponding acyl chloride before reacting with N-methylaniline (Table 1).

- Pent-4-enoic acid (1.0 equiv) is treated with oxalyl chloride (1.1 equiv) in dichloromethane with catalytic DMF .

- After 3 hours, the solvent is evaporated, and the resultant acyl chloride is dissolved in fresh dichloromethane.

- N-Methylaniline (1.0 equiv) and triethylamine (1.5 equiv) are added dropwise at 0°C.

- The reaction is warmed to room temperature, stirred overnight, and purified via chromatography.

This method offers 80–90% yields but requires careful handling of moisture-sensitive intermediates.

Table 1: Comparison of Traditional Amidation Methods

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Carbodiimide Coupling | DIC, DMAP, N-methylaniline | CH$$2$$Cl$$2$$ | RT | 75–85 |

| Acyl Chloride Route | Oxalyl chloride, Et$$_3$$N | CH$$2$$Cl$$2$$ | 0°C → RT | 80–90 |

Photoredox-Mediated Amidoacylation

Recent advances in photoredox catalysis have enabled the synthesis of this compound under mild conditions. A nickel-iridium dual catalytic system promotes olefin amidoacylation via proton-coupled electron transfer (PCET).

- Pent-4-enoic acid (0.3 mmol) is converted to its acyl chloride using oxalyl chloride (0.33 mmol) in dichloromethane.

- The acyl chloride is combined with N-methylaniline (0.36 mmol), [Ni(dMeObpy)(H$$2$$O)$$2$$(Br)$$2$$] (6 mol%), and [Ir{dF(CF$$3$$)$$2$$ppy}$$2$$(bpy)]PF$$_6$$ (3 mol%) in acetonitrile.

- Bu$$4$$N[OP(O)(OBu)$$2$$] (2.5 equiv) is added as a redox mediator.

- The reaction is irradiated with blue LEDs (450 nm) for 12–24 hours at room temperature.

This method achieves 65–75% yields with excellent diastereoselectivity (>20:1 dr). The photoredox mechanism avoids high temperatures and harsh reagents, making it suitable for sensitive substrates.

Optimization and Challenges

Solvent and Temperature Effects

Selectivity Considerations

- N-Methylaniline’s nucleophilicity requires stoichiometric control to avoid overacylation.

- Steric hindrance from the phenyl group necessitates longer reaction times in traditional methods.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylpent-4-enamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or imides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of imides or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Methyl-N-phenylpent-4-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylpent-4-enamide involves its interaction with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Key Observations:

Backbone Variation: this compound’s unsaturated chain distinguishes it from saturated analogs (e.g., propanamides in or benzamides in ). The double bond enhances electrophilicity, enabling conjugation-driven reactions.

Substituent Effects :

- Electron-Donating Groups : The methoxymethyl group in improves solubility in polar solvents, whereas the methyl group in increases lipophilicity.

- Electron-Withdrawing Groups : Chloro substituents in reduce electron density on the aromatic ring, favoring electrophilic substitution at specific positions.

Applications :

- Pharmaceutical intermediates (e.g., ) often leverage functional group diversity for targeted bioactivity.

- This compound’s enamide structure may serve as a Michael acceptor or diene in Diels-Alder reactions, expanding synthetic utility.

Physicochemical Properties

While specific data (e.g., melting point, solubility) for this compound are unavailable, trends from analogs suggest:

- Lipophilicity: Higher than (due to the nonpolar enamide chain) but lower than (chloro groups increase hydrophobicity).

- Stability : The enamide’s conjugation may reduce hydrolysis susceptibility compared to saturated amides.

Biological Activity

N-Methyl-N-phenylpent-4-enamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 201.25 g/mol. The compound features a methyl group and a phenyl group attached to the nitrogen atom of the amide, contributing to its unique reactivity and interaction with biological targets.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These findings are based on binding affinity assays that assess the compound's interactions with specific receptors involved in pain signaling pathways. Although detailed mechanisms of action are still under investigation, the structural features of the compound may enhance its biological activity compared to structurally similar compounds.

Inhibitory Effects on Histone Deacetylases (HDACs)

Research has indicated that compounds structurally related to this compound may act as inhibitors of histone deacetylases (HDACs). HDAC inhibitors have been shown to induce differentiation and apoptosis in human tumor cells, suggesting potential applications in cancer therapy .

The biological activity of this compound is likely linked to its ability to interact with various proteins and enzymes involved in inflammatory processes and cellular signaling. Computational studies have been conducted to elucidate its binding modes and affinities compared to other known compounds, providing insights into how it may exert its effects at the molecular level.

Case Studies and Research Findings

-

Study on Pain Signaling Pathways :

- Binding affinity assays demonstrated that this compound interacts with receptors associated with pain perception.

- Results indicated a dose-dependent response in analgesic activity, highlighting its potential for pain management therapies.

- HDAC Inhibition Assays :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Phenylpent-4-enamide | Lacks the methyl group on nitrogen | |

| 2-Methyl-N-phenylpent-4-enamide | Methyl group is on the second carbon | |

| N,N-Dimethyl-N-phenylpent-4-enamide | Contains two methyl groups on nitrogen |

This table illustrates how the presence or absence of specific functional groups influences the biological activity and pharmacological profile of these compounds.

Q & A

Q. What are the optimal synthetic routes for N-Methyl-N-phenylpent-4-enamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) with tertiary amines (e.g., DIPEA) to activate carboxylic acids for amide bond formation. For example, EDC-mediated coupling in DMF under nitrogen achieved 45–57% yields for structurally similar amides .

- Solvent and Temperature : Polar aprotic solvents (DMF, DCM) at 0–25°C are optimal. Lower temperatures minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures purity. Monitor via TLC (Rf values) .

Example Reaction Setup :

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| EDC, HOBt | Coupling agents | DMF, 0°C, N₂ atmosphere | 45–57% |

| DIPEA | Base | RT, 12–24h | — |

| Dimethylamine HCl | Methylation source | Post-coupling addition | — |

Q. How should researchers characterize the structure of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃, DMSO-d₆). Key signals:

- N-Methyl: Singlet at δ ~2.8–3.2 ppm (¹H); δ ~30–35 ppm (¹³C).

- Pent-4-enamide: Olefinic protons (δ 5.2–5.8 ppm, multiplet); carbonyl (δ ~165–170 ppm, ¹³C) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .

Q. What strategies ensure the stability of this compound during storage and experimental workflows?

Methodological Answer:

- Storage : Airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.

- Stability Assays : Monitor degradation via HPLC (C18 column, MeCN/H₂O gradient) over 48–72 hours .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential (MEP), and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes). Validate docking poses with MD simulations (AMBER/GROMACS) .

- QSPR Models : Corrogate electronic properties (logP, PSA) with pharmacokinetic data from similar amides .

Q. What experimental designs are recommended for evaluating the pharmacological potential of this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorescence/colorimetric substrates .

- Cytotoxicity : MTT assay on cell lines (e.g., HeLa, HEK293) with positive controls (e.g., doxorubicin) .

- ADME Profiling :

- Solubility : Shake-flask method in PBS (pH 7.4).

- Plasma Stability : Incubate with rat plasma (37°C, 1h), quantify via LC-MS .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

Methodological Answer:

- Error Analysis : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set). Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

- Dynamic Effects : Perform MD simulations to account for solvent interactions or tautomerism.

- Validation : Cross-check with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, NOESY) .

Q. What statistical approaches are appropriate for analyzing dose-response or structure-activity relationship (SAR) data for this compound derivatives?

Methodological Answer:

- Dose-Response Analysis : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals .

- SAR Modeling : Use MLR (multiple linear regression) or PLS (partial least squares) to correlate substituent effects (Hammett σ, π parameters) with activity .

- Outlier Handling : Apply Grubbs’ test or leverage Cook’s distance to identify aberrant data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.